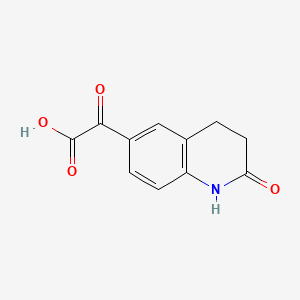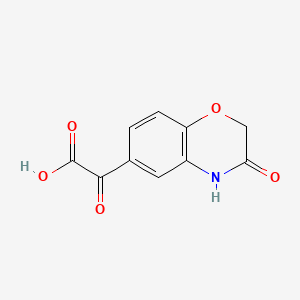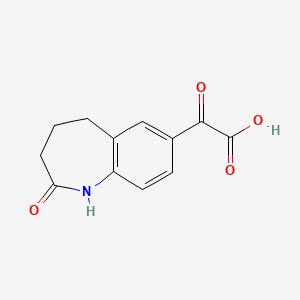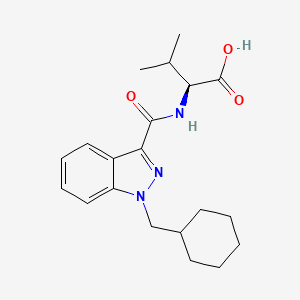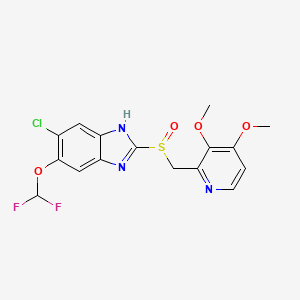
6-Chloro Pantoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro Pantoprazole is a derivative of Pantoprazole, a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison syndrome. Pantoprazole works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining .
Mechanism of Action
Target of Action
The primary target of 6-Chloro Pantoprazole is the gastric acid pump, H+/K±adenosine triphosphatase (ATPase) . This enzyme is located at the secretory surface of gastric parietal cells and is responsible for the final step in gastric acid production .
Mode of Action
This compound acts as a proton pump inhibitor (PPI) . It exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. The compound achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been shown to attenuate the levels of proinflammatory cytokines and down-regulate the expression of NF-κB, JNK1/2, ERK1/2, p38, and cleaved caspase-3 proteins . Furthermore, it up-regulates the expression of the Bcl-2 gene and down-regulates the expression of the Bax gene .
Pharmacokinetics
This compound is rapidly and well absorbed after oral administration, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 2C19 . The serum elimination half-life is about 1 hour, which can increase to 3.5 to 10 hours with CYP2C19 deficiency .
Result of Action
The action of this compound results in long-lasting inhibition of gastric acid secretion . This leads to the healing of erosive esophagitis, reduction in relapse rates of daytime and nighttime heartburn symptoms, and control of symptoms related to Zollinger–Ellison syndrome . It also reduces acid reflux-related symptoms and improves patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .
Biochemical Analysis
Biochemical Properties
6-Chloro Pantoprazole, like Pantoprazole, exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .
Cellular Effects
This compound, similar to Pantoprazole, has been shown to have effects on various types of cells. It has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Temporal Effects in Laboratory Settings
Pantoprazole’s duration of antisecretory effect persists longer than 24 hours . This suggests that this compound may have similar long-term effects on cellular function.
Metabolic Pathways
The main metabolic pathway of Pantoprazole is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation . Other metabolic pathways include oxidation by CYP3A4 . It is likely that this compound follows similar metabolic pathways.
Transport and Distribution
Pantoprazole is well absorbed after oral administration as an enteric-coated tablet with maximum plasma concentrations attained within 2 – 3 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro Pantoprazole involves several key steps:
Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfide intermediate.
Industrial Production Methods: Industrial production of Pantoprazole, including its derivatives like this compound, often involves environmentally benign processes. These methods aim to minimize the use of organic solvents and optimize reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro Pantoprazole undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides.
Substitution: Introduction of chlorine atoms to the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Solvents: Dichloromethane is frequently employed as a solvent in these reactions.
Major Products: The primary product formed from these reactions is Pantoprazole or its derivatives, such as this compound .
Scientific Research Applications
6-Chloro Pantoprazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of proton pump inhibitors and their synthesis.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Utilized in the development of new therapeutic agents for GERD, stomach ulcers, and Zollinger-Ellison syndrome.
Industry: Employed in the pharmaceutical industry for the production of Pantoprazole-based medications
Comparison with Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Comparison: 6-Chloro Pantoprazole shares a similar mechanism of action with other proton pump inhibitors, but it is unique in its specific chemical structure and the presence of a chlorine atom. This structural difference can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHDACUGVKVGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
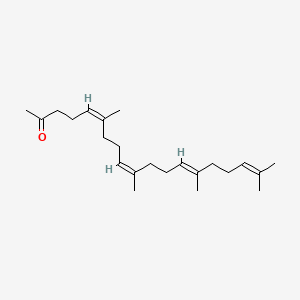
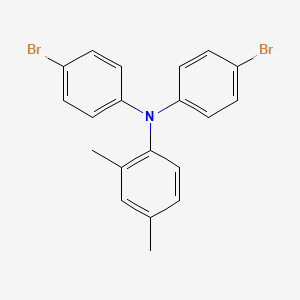
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
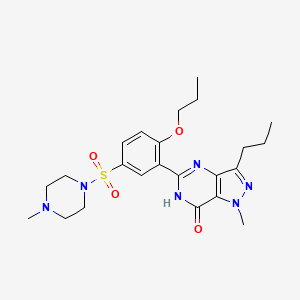

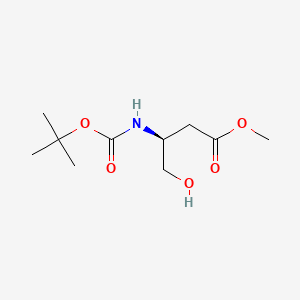
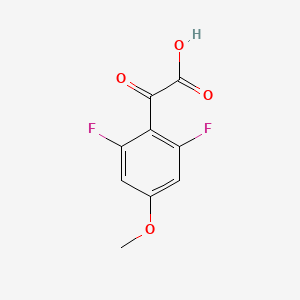
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565874.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)
